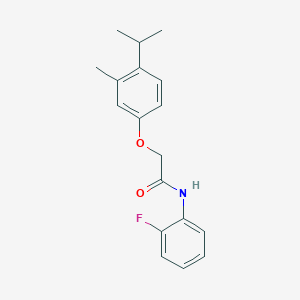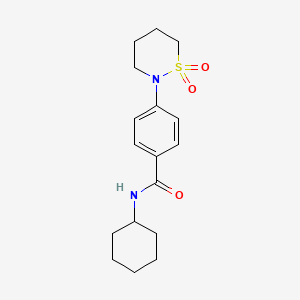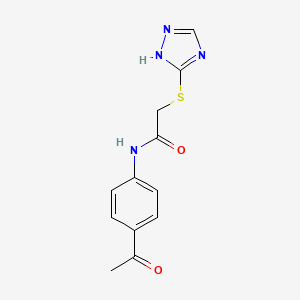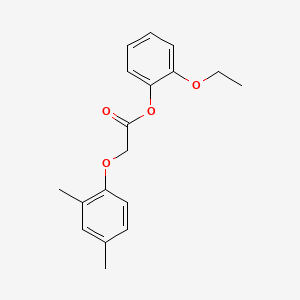![molecular formula C14H11ClF3NO4 B5648961 5-({[4-chloro-2-(trifluoromethyl)phenyl]amino}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B5648961.png)
5-({[4-chloro-2-(trifluoromethyl)phenyl]amino}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest is part of a broader class of chemicals derived from 2,2-dimethyl-1,3-dioxane-4,6-dione, a versatile scaffold in organic synthesis. These derivatives are known for their reactivity and potential application in synthesizing various biologically active molecules.
Synthesis Analysis
Synthesis of similar compounds often involves multicomponent reactions, including the condensation of dimethyl 1,3-dioxane-4,6-dione with different aldehydes and amines. For instance, Jeon and Kim (2000) demonstrated an efficient approach to synthesize 5-[(arylamino)(cyano)methylene]-2,2-dimethyl-1,3-dioxane-4,6-diones, which might parallel the synthesis strategy for the compound (Jeon & Kim, 2000).
Molecular Structure Analysis
The molecular structure of derivatives has been extensively studied, revealing their conformations and interactions. Low et al. (2002) and Stepina et al. (2015) provided insights into the supramolecular structures of closely related compounds, highlighting the role of weak hydrogen bonds and van der Waals forces in their crystal packing (Low et al., 2002), (Stepina et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves reactions with nucleophiles or electrophiles, leading to various derivatives. Al-Sheikh et al. (2009) discussed reactions yielding sulfoxide and phosphonium derivatives from a related 5-[amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione, indicating a diverse reactivity profile that could be expected for the compound in focus (Al-Sheikh et al., 2009).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the behavior of these compounds. Insights into the crystalline structure and physical properties can be inferred from studies on similar molecules, such as those by Coppernolle et al. (2010), who detailed the crystal structures of derivatives, providing a basis for predicting the physical characteristics of the compound of interest (Coppernolle et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further transformations, are key for the application of these compounds in synthetic chemistry. The work by Jeon and Kim (2000) on reactions with primary and secondary alkylamines showcases the versatile chemistry of closely related compounds, suggesting similar potential for the compound (Jeon & Kim, 2000).
Propriétés
IUPAC Name |
5-[[4-chloro-2-(trifluoromethyl)anilino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO4/c1-13(2)22-11(20)8(12(21)23-13)6-19-10-4-3-7(15)5-9(10)14(16,17)18/h3-6,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPIBZPKMREFBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=C(C=C(C=C2)Cl)C(F)(F)F)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-furylmethyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5648878.png)
![ethyl 1-[(4-bromo-2-thienyl)methyl]-4-piperidinecarboxylate](/img/structure/B5648893.png)


![8-(isoquinolin-1-ylcarbonyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5648916.png)

![3-{1-[(1-methyl-1H-indazol-3-yl)carbonyl]piperidin-4-yl}-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B5648922.png)
![2-ethyl-4-phenyl-9-(3-pyridazinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5648927.png)

![5-methyl-7-{4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-piperazinyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5648934.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B5648946.png)
![1-cyclopentyl-5-oxo-N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5648966.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B5648983.png)
